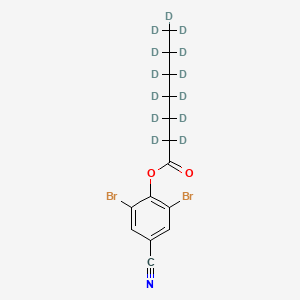
2,6-Dibromo-4-cyanophenyl heptanoate-D13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-cyanophenyl heptanoate-D13 is a deuterated analog of 2,6-Dibromo-4-cyanophenyl heptanoate. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling (D13) provides a means to trace and study the compound’s behavior and interactions in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl heptanoate-D13 typically involves the esterification of 2,6-Dibromo-4-cyanophenol with heptanoic acid-D13. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired isotopic enrichment and chemical purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-cyanophenyl heptanoate-D13 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DCM), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives from the reduction of the nitrile group.
Oxidation: Carboxylic acids from the oxidation of the ester group.
Applications De Recherche Scientifique
2,6-Dibromo-4-cyanophenyl heptanoate-D13 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the development of pesticides and herbicides, leveraging its brominated structure for enhanced efficacy.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-cyanophenyl heptanoate-D13 involves its interaction with specific molecular targets and pathways. The bromine atoms and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-cyanophenyl octanoate
- 2,6-Dibromo-4-cyanophenyl butanoate
- 2,6-Dibromo-4-cyanophenyl pentanoate
Uniqueness
2,6-Dibromo-4-cyanophenyl heptanoate-D13 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying its behavior in various environments. The isotopic enrichment allows for more precise and detailed analysis compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C14H15Br2NO2 |
|---|---|
Poids moléculaire |
402.16 g/mol |
Nom IUPAC |
(2,6-dibromo-4-cyanophenyl) 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoate |
InChI |
InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Clé InChI |
BHZWBQPHPLFZSV-UTBWLCBWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1=C(C=C(C=C1Br)C#N)Br |
SMILES canonique |
CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


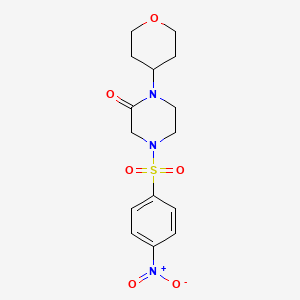
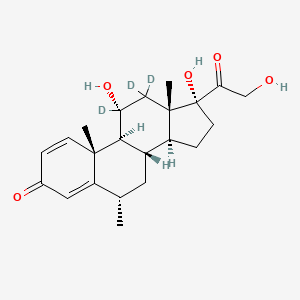

![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
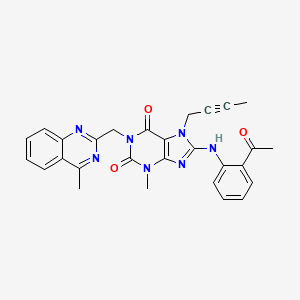
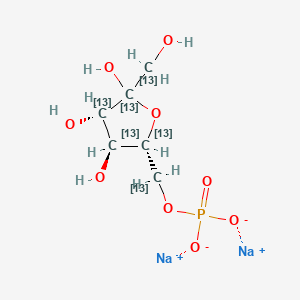
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
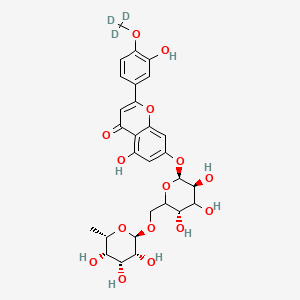
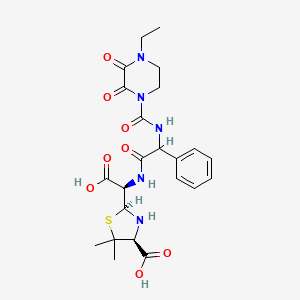
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
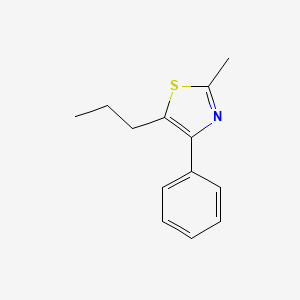
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
